4-Cyclopropyl-6-hydrazinopyrimidine
Description
4-Cyclopropyl-6-hydrazinopyrimidine is a pyrimidine derivative featuring a cyclopropyl substituent at position 4 and a hydrazine group at position 5. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their role as core structures in nucleic acids and enzyme inhibitors. The hydrazine moiety at position 6 introduces nucleophilic reactivity, making this compound a candidate for synthesizing hydrazone derivatives or metal complexes.
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(6-cyclopropylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C7H10N4/c8-11-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2,8H2,(H,9,10,11) |
InChI Key |
RRCPILCYBUGPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Cyclopropyl-2-hydrazino-6-(trifluoromethyl)pyrimidine
Key Differences :
- Substituents : Trifluoromethyl (CF₃) at position 6 and hydrazine at position 2 (vs. hydrazine at position 6 in the target compound).
- Molecular Formula: C₈H₉F₃N₄ (based on nomenclature in ).
- Properties :
- The CF₃ group is strongly electron-withdrawing, increasing lipophilicity and resistance to oxidative degradation.
- The hydrazine at position 2 may alter regioselectivity in reactions compared to position 6.
Applications : Likely used in fluorinated drug candidates (e.g., antivirals or agrochemicals) due to CF₃’s metabolic stability .
6-Chloro-4-hydroxypyrimidine
Key Differences :
- Substituents : Chlorine at position 6 and hydroxyl at position 4 (vs. cyclopropyl and hydrazine).
- Molecular Formula : C₄H₃ClN₂O (–4).
- Properties: Chlorine enhances electrophilicity, favoring substitution reactions.
Applications : Intermediate in nucleotide synthesis or antiviral agents (e.g., analogs of 5-fluorouracil). Safety data indicate incompatibility with strong acids/bases and oxidizing agents .
N-Cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine Hydrochloride
Key Differences :
- Substituents : 3-Methylpiperazine at position 6 and cyclopropylamine at position 4 (vs. hydrazine at 6).
- Molecular Formula : C₁₂H₂₀ClN₅ ().
- Properties :
- Piperazine introduces basicity, improving water solubility.
- Cyclopropylamine may enhance binding to hydrophobic enzyme pockets.
Applications: Potential kinase inhibitor or antibacterial agent, given piperazine’s prevalence in drug design .
| Property | This compound | N-Cyclopropyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine HCl |
|---|---|---|
| Solubility | Low (hydrazine is polar but small) | High (piperazine’s basicity enhances solubility) |
| Pharmacological Role | Intermediate or metal ligand | Likely bioactive (e.g., kinase modulation) |
2-Ethyl-4-hydrazinyl-6-methylpyrimidine
Key Differences :
- Substituents : Ethyl at position 2, methyl at 6, and hydrazine at 4 (vs. cyclopropyl at 4 and hydrazine at 6).
- Molecular Formula : C₇H₁₂N₄ ().
- Properties :
- Alkyl groups (ethyl/methyl) increase hydrophobicity.
- Hydrazine at position 4 may limit steric accessibility compared to position 6.
Applications : Intermediate in agrochemicals or dyes, leveraging hydrazine’s reactivity .
6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic Acid
Key Differences :
- Substituents: Cyclopropylmethylamino at position 6 and carboxylic acid at position 4.
- Molecular Formula : C₁₀H₁₂N₄O₂ ().
- Properties :
- Carboxylic acid enhances water solubility and metal-chelating ability.
- Cyclopropylmethyl group balances lipophilicity.
Applications : Chelating agent or precursor for peptide-conjugated drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
